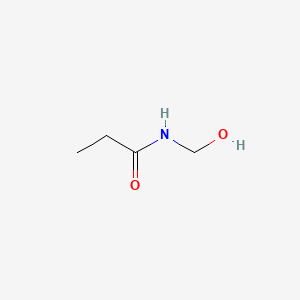

N-(hydroxymethyl)propanamide

Description

Historical Context and Early Investigations of N-Hydroxymethyl Amides

The study of N-hydroxymethyl amides, also known as N-methylol amides, is rooted in the broader investigation of reactions involving formaldehyde (B43269) and amides. Historically, these compounds have been recognized as key intermediates in various chemical processes. Early research focused on understanding their formation, stability, and reactivity. For instance, investigations into the metabolism of N-methylbenzamides revealed that they are converted into N-(hydroxymethyl) compounds in biological systems nih.gov.

These early studies established that the stability of N-hydroxymethyl amides can be influenced by the substitution on the nitrogen atom nih.gov. The hydroxymethylation of amides using formaldehyde has long been a known synthetic strategy, providing a pathway to introduce a reactive functional group onto the amide nitrogen mdpi.com. This fundamental transformation laid the groundwork for the synthesis and exploration of a wide array of N-hydroxymethyl amides, including N-(hydroxymethyl)propanamide. The primary application for many of these compounds, particularly those derived from unsaturated amides like acrylamide (B121943), has been as crosslinking agents in polymer chemistry atamanchemicals.com.

Chemical Significance of the this compound Moiety

The chemical importance of this compound stems from the reactivity of its two key functional groups: the amide and the N-hydroxymethyl group. The N-(hydroxymethyl) group is particularly significant as it can act as a latent source of formaldehyde or a precursor to a highly reactive N-acyliminium ion industrialchemicals.gov.aunih.gov. This reactivity is the basis for its utility in crosslinking applications, where it can react with other polymer chains to form a stable network.

The N-hydroxymethyl group also serves as a versatile handle for further synthetic modifications. The hydroxyl group can be substituted to introduce other functionalities, as demonstrated in the synthesis of N-protected 1-aminomethylphosphonium salts from N-hydroxymethyl amide derivatives mdpi.com. General reactions for propanamide derivatives include hydrolysis back to a carboxylic acid and an amine, or reduction of the amide to an amine evitachem.com.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H9NO2 |

| Average Mass | 103.121 g/mol |

This data is sourced from the CompTox Chemicals Dashboard. epa.gov

Overview of Research Trajectories for this compound and its Structural Analogues

Research involving this compound and its structural analogues is diverse, spanning materials science, organic synthesis, and medicinal chemistry. A significant research trajectory, drawing parallels from its unsaturated analogue N-(hydroxymethyl)acrylamide, is its potential use as a monomer and crosslinking agent in the formation of polymers atamanchemicals.comnist.gov. The ability of the N-hydroxymethyl group to form crosslinks is crucial for controlling the physical properties of gels and other materials atamanchemicals.com.

Furthermore, the core structure of this compound is a scaffold that has been modified to create a wide range of analogues with specific functional properties. Researchers are actively designing and synthesizing these analogues for various applications. For example, derivatives are being investigated for their potential biological activities, including anticancer and anti-inflammatory properties, or for their use as fluorescent chemosensors ontosight.aiiitism.ac.inthieme-connect.de. The synthesis of these complex molecules often relies on multi-step processes where the propanamide or N-hydroxymethyl moiety is a key structural element solubilityofthings.commdpi.comgoogle.com.

Table 2: Examples of this compound Analogues in Research

| Compound Name | Research Context/Application |

|---|---|

| N-(Hydroxymethyl)acrylamide | Crosslinking agent for polyacrylamide gels, component in paints and coatings. atamanchemicals.comnist.gov |

| 3-(2-(Hydroxymethyl)phenyl)-N-(2-phenylethyl)propanamide | Investigated for potential anticancer properties. ontosight.ai |

| N-methylol-3-(dimethoxy phosphoryl) propionic acid amide | Developed as a fire retardant. google.com |

| N-[6-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethyl-propanamide | Synthesized for studies in molecular recognition. iitism.ac.in |

| N-ethyl-3-hydroxy-2-phenyl-N-(4-pyridylmethyl)propanamide (Tropicamide) | Used in medicinal chemistry, particularly for its effects on neurological receptors. solubilityofthings.com |

Structure

3D Structure

Properties

CAS No. |

7208-95-9 |

|---|---|

Molecular Formula |

C4H9NO2 |

Molecular Weight |

103.12 g/mol |

IUPAC Name |

N-(hydroxymethyl)propanamide |

InChI |

InChI=1S/C4H9NO2/c1-2-4(7)5-3-6/h6H,2-3H2,1H3,(H,5,7) |

InChI Key |

DJVJZONPMOOVCU-UHFFFAOYSA-N |

SMILES |

CCC(=O)NCO |

Canonical SMILES |

CCC(=O)NCO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Hydroxymethyl Propanamide

Direct Synthetic Routes to N-(hydroxymethyl)propanamide

Direct synthesis of this compound primarily involves the reaction of propanamide with formaldehyde (B43269).

The most common and direct method for synthesizing this compound is the condensation reaction between propanamide and formaldehyde. This reaction is a specific example of the broader class of N-hydroxymethylation reactions of amides. thieme-connect.com The reaction is typically catalyzed by a base, such as potassium carbonate, and can be carried out in a suitable solvent like water or an organic solvent. thieme-connect.comnih.gov

The mechanism involves the nucleophilic attack of the amide nitrogen on the electrophilic carbonyl carbon of formaldehyde. This reaction is generally reversible and subject to both acid and base catalysis. researchgate.net The stability of the resulting N-(hydroxymethyl) amide can be influenced by the pH of the environment. cymitquimica.com Kinetic studies on similar N-(hydroxymethyl)benzamide derivatives have shown that the breakdown of these compounds is subject to specific acid and specific base catalysis. acs.org

A study on the reaction between acetamide (B32628) and formaldehyde, a close structural analog to propanamide, identified N-hydroxymethyl acetamide as a primary product. tandfonline.comjst.go.jpresearchgate.net This research provides a model for understanding the reaction with propanamide. The formation of N,N-dihydroxymethyl acetamide was also suggested, indicating the potential for further reaction at the nitrogen atom, although the formation of N,N'-methylene diacetamide (B36884) was not observed. tandfonline.comjst.go.jpresearchgate.net

The reaction conditions, such as the ratio of reactants, type of base, and reaction time, can be optimized to maximize the yield of the desired this compound. For instance, in the synthesis of N-hydroxymethyl-nicotinamide, it was found that potassium carbonate was a more effective base compared to others, and a specific molar ratio of formaldehyde to the amide yielded the best results. nih.gov

Table 1: Reaction Parameters for Formaldehyde Condensation with Amides This table is interactive. Click on the headers to sort the data.

| Amide | Base | Solvent | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetamide | - | - | - | - | tandfonline.comjst.go.jpresearchgate.net |

| N-(1-naphthyl)acetamide | K2CO3 | Chloroform | 1.5 | 93 | thieme-connect.com |

| Nicotinamide | K2CO3 | Water | 1 | 72.4 | nih.gov |

| Phthalimide | Tetrabutylammonium bromide | Water | 4 | - | google.com |

| Phthalimide | Aliquat 336 | Water | 4 | - | google.com |

While the direct condensation with formaldehyde is the most prevalent method, other synthetic strategies could potentially be employed for the synthesis of this compound, although they are less commonly reported specifically for this compound. General methods for the synthesis of N-(hydroxymethyl) amides include the reduction of corresponding esters or acids and the reaction of alkane amines with hydroxymethyl chlorides. ontosight.ai However, these are more general pathways and their specific application to this compound is not extensively documented.

Another potential, though less direct, route could involve the enzymatic hydroxymethylation of precursor molecules. For instance, one-pot enzymatic processes involving hydroxymethylation followed by other transformations have been developed for the synthesis of related N-substituted amino alcohols. nih.gov Such biocatalytic methods could offer an alternative, environmentally friendly approach to this compound. acs.org

Synthesis of this compound Derivatives and Functionalized Analogues

The this compound scaffold can be chemically modified to create a variety of derivatives with different functional groups, leading to compounds with potentially new properties and applications.

The introduction of phosphoryl groups onto N-hydroxymethyl amide structures is a significant area of research. A method for preparing N-hydroxymethyl-3-(dimethoxyphosphoryl)propionamide has been patented. google.com This process involves the reaction of acrylamide (B121943) and dimethyl phosphite (B83602) in the presence of a catalyst to form dimethyl (3-amino-3-oxopropyl)phosphonate, which is then reacted with formaldehyde to yield the N-hydroxymethyl derivative. google.com

The phosphorylation of N-hydroxymethyl amides can also be achieved using various phosphorylating agents. Amides of trivalent phosphorus acids are known to be effective reagents for the phosphorylation of proton-donating nucleophiles, which would include the hydroxyl group of this compound. acs.org The synthesis of phosphorylated 1,3-azoles often involves the use of phosphorylated acyclic reagents, demonstrating the broader applicability of these synthetic strategies. nuph.edu.ua Research has also been conducted on the direct N-H phosphorylation of imines and imidates, which could potentially be adapted for the modification of amide precursors. acs.org

Table 2: Examples of Phosphorylated N-Hydroxymethyl Amide Derivatives This table is interactive. Click on the headers to sort the data.

| Derivative Name | Precursors | Key Reagents | Reference |

|---|---|---|---|

| N-hydroxymethyl-3-(dimethoxyphosphoryl)propionamide | Acrylamide, Dimethyl phosphite | Formaldehyde, Alkaline earth metal compound (catalyst) | google.com |

| Phosphinylphosphonate derivatives | Aliphatic/aromatic acyl chlorides | Silylated phosphonite | nih.gov |

| 4-phosphorylated 1,3-azoles | Halogenimidazoles, Dialkyl phosphites | Palladium catalyst | nuph.edu.ua |

The hydroxymethyl group of this compound is susceptible to nucleophilic attack, allowing for the synthesis of various derivatives. The hydroxyl group can be replaced by other functionalities such as alkoxy, thio-alkyl, and acyloxy groups. whiterose.ac.uk These reactions typically proceed via the formation of a more reactive intermediate, such as an acyliminium ion, under acidic conditions. monash.edu

For example, the reaction with alcohols would lead to the formation of ether derivatives, while reaction with carboxylic acids or their derivatives would yield esters. These derivatizations can alter the chemical and physical properties of the parent molecule. It has been noted that such derivatives are often unstable to varying degrees in acidic and alkaline conditions. whiterose.ac.uk

The development of synthetic methods for chiral N-hydroxymethyl propanamide systems is crucial for applications where stereochemistry is important. This can be achieved through several strategies, including the use of chiral auxiliaries, chiral reagents, and asymmetric catalysis. uvic.ca

One approach involves attaching a chiral auxiliary to the propanamide nitrogen before or after the hydroxymethylation step. semanticscholar.orgnih.govuwindsor.ca The chiral auxiliary directs subsequent reactions to occur stereoselectively, and can then be removed to yield the enantiomerically enriched product. uvic.ca For instance, N-acyl oxazolidinones are commonly used as chiral auxiliaries in asymmetric alkylation and aldol (B89426) reactions. uvic.cauwindsor.ca

Another strategy is the use of chiral reagents or catalysts in the synthetic sequence. google.comrsc.orgnjust.edu.cn For example, the enantioselective reduction of a ketone precursor to a chiral alcohol using a chiral reducing agent like the CBS reagent can establish a stereocenter that is then incorporated into the final N-hydroxymethyl propanamide structure. uvic.ca Asymmetric hydrogenation of imines using transition metal catalysts with chiral ligands is another powerful method for synthesizing chiral amines, which could be precursors to chiral amides. acs.org

The synthesis of chiral N-substituted 1,2-amino alcohols has been achieved through enzymatic asymmetric reductive amination, highlighting the potential of biocatalysis in creating chiral centers. nih.gov Furthermore, chiral isocyano amide reagents have been employed for the asymmetric synthesis of α-methylglutamic acid and α-methylornithine, demonstrating the utility of chiral reagents in constructing complex chiral molecules. tandfonline.com

Preparation of Substituted Phenylpropanamide N-Hydroxymethyl Analogues

The synthesis of this compound analogues bearing phenyl substituents has been achieved through various strategies, primarily involving the condensation of a pre-formed substituted phenylpropanamide with formaldehyde or the coupling of components to build the final structure.

A foundational method for N-hydroxymethylation is the direct reaction of an amide with formaldehyde. This reaction is typically base-catalyzed and proceeds via the nucleophilic attack of the amide nitrogen on the carbonyl carbon of formaldehyde. For N-aryl amides, this reaction can be challenging due to the decreased nucleophilicity of the amide nitrogen, whose lone pair of electrons is delocalized into the aromatic ring. However, research has shown that N-aryl amides with significant steric hindrance around the amide group, which forces the amide and aryl groups out of plane, exhibit enhanced nucleophilicity at the nitrogen atom. This allows for successful condensation with formaldehyde. thieme-connect.com For instance, N-(1-naphthyl)acetamide reacts with polyformaldehyde in the presence of potassium carbonate to yield the N-hydroxymethylated product in high yield. thieme-connect.com This principle is applicable to the synthesis of N-hydroxymethyl derivatives of phenylpropanamides where substitution patterns create sufficient steric hindrance.

Detailed studies have demonstrated the successful synthesis of various N-hydroxymethylated N-aryl amides. The reaction conditions typically involve a base such as potassium carbonate (K₂CO₃) and a formaldehyde source like polyformaldehyde in a suitable solvent. The yields are often influenced by the steric nature of the acyl group on the amide. thieme-connect.com

Table 1: Synthesis of N-Hydroxymethylated N-Aryl Amides via Condensation with Formaldehyde

| Amide Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(1-Naphthyl)acetamide | K₂CO₃ | Chloroform | 1.5 | 93 | thieme-connect.com |

| N-(1-Naphthyl)propionamide | K₂CO₃ | Chloroform | 2.5 | 85 | thieme-connect.com |

| N-(1-Naphthyl)isobutyramide | K₂CO₃ | Chloroform | 48 | 42 | thieme-connect.com |

| N-(8-Quinolinyl)acetamide | K₂CO₃ | Chloroform | 1.5 | 95 | thieme-connect.com |

| N-(8-Quinolinyl)benzamide | K₂CO₃ | Chloroform | 1.5 | 94 | thieme-connect.com |

Beyond direct hydroxymethylation, substituted phenylpropanamide N-hydroxymethyl analogues can be prepared through multi-step sequences. For example, the synthesis of (2S)-3-Hydroxy-2-{4-[(2-methylpentyl)oxy]phenyl}-N-phenylpropanamide involves the coupling of a carboxylic acid (in this case, (S)-3-hydroxy-2-(4-((2-methylpentyl)oxy)phenyl)propanoic acid) with an aniline. nih.gov While this example results in a C-hydroxymethyl group, the N-hydroxymethyl functionality can be introduced by starting with an N-(hydroxymethyl)aniline or by post-modification of the resulting amide. Similarly, compounds like N-[2-(hydroxymethyl)phenyl]-3-(2-hydroxyphenyl)propanamide are synthesized, showcasing the assembly of complex structures containing the target moiety. molport.com

Synthesis of Heterocyclic-Substituted N-Hydroxymethylpropanamide Derivatives

The incorporation of heterocyclic motifs into the this compound scaffold is of significant interest for generating structurally diverse molecules. Synthetic routes to these compounds often leverage click chemistry or the direct functionalization of heterocyclic amines followed by amide formation and hydroxymethylation.

A prominent example is the synthesis of 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N-substituted propanamides. These compounds are constructed using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The synthesis typically begins with the preparation of an N-substituted-2-azidopropanamide, which is then reacted with propargyl alcohol. The resulting triazole contains the desired hydroxymethyl group. This modular approach allows for the introduction of a wide variety of substituents on the amide nitrogen. sci-hub.box

Table 2: Synthesis of Heterocyclic-Substituted N-Hydroxymethylpropanamides

| Compound Name | Synthetic Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylpropanamide | CuAAC | 2-Azido-N-phenylpropanamide, Propargyl alcohol, CuSO₄·5H₂O, Sodium ascorbate | 89 | sci-hub.box |

| N-(4-Chlorophenyl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propanamide | CuAAC | 2-Azido-N-(4-chlorophenyl)propanamide, Propargyl alcohol, CuSO₄·5H₂O, Sodium ascorbate | 85 | sci-hub.box |

| N-(4-Bromophenyl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propanamide | CuAAC | 2-Azido-N-(4-bromophenyl)propanamide, Propargyl alcohol, CuSO₄·5H₂O, Sodium ascorbate | 88 | sci-hub.box |

| N-[3-(Hydroxymethyl)piperidin-3-yl]propanamide | Amide Coupling | 3-Amino-3-(hydroxymethyl)piperidine, Propionyl chloride | N/A | sigmaaldrich.com |

Another strategy involves the use of pre-functionalized heterocyclic building blocks. For instance, N-[3-(hydroxymethyl)piperidin-3-yl]propanamide can be synthesized by the acylation of 3-amino-3-(hydroxymethyl)piperidine with propionyl chloride or a related activated propanoyl species. sigmaaldrich.com The synthesis of N-hydroxymethyl derivatives of other heterocycles, such as indoles and carbazoles, has also been demonstrated through DMSO-catalyzed reactions involving CO₂ and a borane (B79455) reducing agent, which offers a pathway to N-hydroxymethylated heterocyclic amides. acs.org

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the synthesis and derivatization of this compound and its analogues, enabling milder reaction conditions, higher efficiency, and greater functional group tolerance compared to stoichiometric methods.

Metal-Catalyzed Reactions in Propanamide Derivatization

Transition metal catalysis is a cornerstone of modern organic synthesis and has been applied to the derivatization of amides, which are precursors to or can be modified into N-hydroxymethylpropanamides. While direct metal-catalyzed N-hydroxymethylation of propanamide is not widely reported, metal catalysts are instrumental in functionalizing the propanamide backbone. nih.gov For example, palladium-catalyzed C(sp³)–H arylation has been used to modify cyclopropyl (B3062369) and cyclobutyl carboxylic amides. nih.gov Such strategies can be envisioned for creating complex substituted propanamides that could subsequently undergo N-hydroxymethylation.

Iron-catalyzed reactions have also been employed for C-N bond formation in the synthesis of nitrogen-containing heterocycles. researchgate.net Furthermore, a nickel complex, [NiL(HL)] (where HL = 2-(hydroxyimino)propanamide), has been shown to react with formaldehyde and methylamine (B109427) in a condensation reaction, demonstrating the involvement of metal-coordinated amide groups in reactions with formaldehyde. rsc.org This suggests the potential for metal-mediated or -catalyzed pathways for the formation of N-hydroxymethyl amide structures. Ruthenium catalysts have been utilized for various transformations, including the synthesis of isoquinoline-1,3,4-trione derivatives, highlighting their utility in reactions involving amide-like precursors. google.com

Organocatalytic Methods for N-Hydroxymethyl Amide Formation

Organocatalysis has emerged as a powerful, metal-free alternative for a wide range of chemical transformations, including those relevant to N-hydroxymethyl amide synthesis. A significant advancement is the development of asymmetric transfer hydroxymethylation. For example, the piperidine-based Takemoto catalyst has been successfully used for the asymmetric transfer hydroxymethylation of activated isoindolinones with formaldehyde surrogates. acs.org This method provides enantioenriched hydroxymethylated products in good to excellent yields and high enantioselectivity, showcasing the potential for creating chiral N-hydroxymethylated amide derivatives. acs.org

Another novel organocatalytic approach involves the use of dimethyl sulfoxide (B87167) (DMSO) as a catalyst for the reduction of CO₂ with 9-borabicyclononane (B1260311) (9-BBN). acs.org This system can selectively generate N-hydroxymethylated products from heterocyclic amines like carbazole (B46965) and indole (B1671886) under mild conditions. acs.org This represents a direct and innovative method for converting CO₂ into a C1 building block for N-hydroxymethylation. Furthermore, chiral N,N'-dioxide amides have been developed as ligands for metal catalysts and as bifunctional organocatalysts themselves, proving effective in reactions such as the enantioselective synthesis of 1,3-bis(hydroxymethyl)-2-oxindoles from oxindoles and formalin. scu.edu.cn

Boron-Mediated Amidation Reactions Relevant to N-Hydroxymethylpropanamide Synthesis

Boron-based reagents and catalysts are highly effective for amide bond formation, a key step in the synthesis of propanamide precursors. Direct amidation of carboxylic acids and amines is often facilitated by boric acid or boronic acids, which act as water scavengers and activate the carboxylic acid. google.comCurrent time information in Bangalore, IN. These methods are relevant for the synthesis of the core propanamide structure before the N-hydroxymethylation step.

More directly related to derivatization, boron-mediated C-H functionalization offers a powerful tool for modifying the aromatic rings of phenylpropanamide analogues. A transition-metal-free method for the directed ortho C–H hydroxylation of amides has been developed using boron tribromide (BBr₃). nih.gov In this process, the amide directing group chelates to the boron reagent, directing borylation to the ortho position. Subsequent oxidation of the C-B bond with an oxidant like sodium perborate (B1237305) (NaBO₃·4H₂O) introduces a hydroxyl group. nih.govresearchgate.net This strategy allows for the site-selective hydroxylation of benzamide (B126) and N-phenylacetamide derivatives, providing a route to hydroxyl-substituted precursors for N-hydroxymethylpropanamide analogues.

Table 3: Boron-Mediated ortho-C–H Hydroxylation of Amides

| Substrate | Boron Reagent | Oxidant | Yield (%) | Reference |

|---|---|---|---|---|

| N-Phenylacetamide | BBr₃ | NaBO₃·4H₂O | 85 | nih.gov |

| N-(4-Fluorophenyl)acetamide | BBr₃ | NaBO₃·4H₂O | 81 | nih.gov |

| N-(4-Chlorophenyl)acetamide | BBr₃ | NaBO₃·4H₂O | 73 | nih.gov |

| N-(4-Bromophenyl)acetamide | BBr₃ | NaBO₃·4H₂O | 75 | nih.gov |

| N-(p-Tolyl)acetamide | BBr₃ | NaBO₃·4H₂O | 78 | nih.gov |

Methodological Advancements in this compound Synthesis

Recent advancements in synthetic methodology have provided more efficient and versatile routes to N-(hydroxymethyl)amides and their derivatives. A key development is the use of N-(hydroxymethyl)amides as stable, crystalline intermediates for further chemical transformations. For example, they serve as effective precursors for the synthesis of N-protected 1-aminomethylphosphonium salts. mdpi.com This "step-by-step" methodology involves the initial, well-established hydroxymethylation of an amide with formaldehyde, followed by the substitution of the hydroxyl group with a phosphonium (B103445) moiety. mdpi.com

The concept of N-hydroxymethyl amides as latent reactive species is also exploited in medicinal chemistry and drug delivery. N-Mannich bases, which can be formed from an N-hydroxymethyl amide intermediate, have been investigated as prodrugs. researchgate.net These systems are designed to release an active amide-containing drug under physiological conditions. An N-hydroxymethyl variant, which releases the drug upon ester hydrolysis, has also been reported, highlighting the synthetic utility and conceptual advancement of using the N-hydroxymethyl group as a cleavable linker. researchgate.net

Furthermore, the development of novel catalytic systems represents a significant methodological leap. As discussed, the organocatalytic asymmetric transfer hydroxymethylation of amide-containing heterocycles provides a means to access chiral products with high enantioselectivity. acs.org The use of CO₂ as a C1 source for N-hydroxymethylation, catalyzed by DMSO, is another groundbreaking advancement that offers a green and innovative approach to constructing this functional group. acs.org These methods expand the toolkit available to chemists for the precise and efficient synthesis of this compound and its structurally diverse analogues.

Optimization of Reaction Conditions (e.g., Temperature, Solvent, Stoichiometry)

The synthesis of this compound is typically achieved through the reaction of propanamide with formaldehyde. The efficiency and selectivity of this N-hydroxymethylation reaction are highly dependent on the careful optimization of several key parameters, including temperature, solvent, and the stoichiometric ratio of the reactants. Research into the N-hydroxymethylation of various amides provides a foundational understanding of how these conditions can be manipulated to maximize the yield and purity of the desired product. mdpi.comjst.go.jpgoogle.com

The reaction is generally catalyzed by a base, which facilitates the deprotonation of the amide nitrogen, making it more nucleophilic and reactive towards the electrophilic carbonyl carbon of formaldehyde. google.comgoogle.com Both aqueous solutions of formaldehyde (formalin) and its solid polymer form, paraformaldehyde, can be utilized as the formaldehyde source. mdpi.com

Temperature:

Reaction temperature is a critical factor that significantly influences both the reaction rate and the formation of byproducts. Higher temperatures can accelerate the reaction but may also lead to undesirable side reactions, such as polymerization of formaldehyde or the formation of methylene-bis-amides. google.comhubspot.net Conversely, lower temperatures may result in impractically slow reaction rates.

For the synthesis of N-hydroxymethylated amides, temperatures ranging from room temperature to 80°C have been reported. google.comnih.gov A Chinese patent for a related compound, N-hydroxymethyl acrylamide, suggests that controlling the temperature between 45-60°C is optimal for achieving high yield and purity while ensuring safety. google.com A study on the reaction between acetamide and formaldehyde, a close structural analog to propanamide, also highlights the temperature-dependent nature of the reaction kinetics. jst.go.jptandfonline.comresearchgate.net

The following interactive table illustrates the hypothetical effect of temperature on the yield of this compound, based on general principles observed in related reactions.

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |

| 25 | 24 | 45 | 95 | Slow reaction rate, but high purity with minimal byproducts. |

| 45 | 8 | 85 | 92 | Good balance of reaction rate and selectivity. |

| 60 | 4 | 90 | 88 | Faster reaction, but increased formation of impurities. |

| 80 | 2 | 82 | 75 | Rapid reaction with significant byproduct formation. |

Solvent:

The choice of solvent can impact the solubility of reactants, the reaction rate, and the product distribution. Aqueous media are commonly employed, particularly when using formalin. google.comgoogle.com However, the presence of water can also lead to the formation of methylene (B1212753) glycol from formaldehyde, which may affect the reaction equilibrium.

In some cases, organic solvents or solvent-free conditions are utilized. The use of a supported quaternary ammonium (B1175870) base catalyst has been shown to enable the reaction to proceed efficiently with a reduced amount of water, which simplifies downstream processing and minimizes waste. google.com The selection of an appropriate solvent is also crucial for managing the reaction exothermicity, especially during scale-up.

An illustrative data table on the influence of the solvent on the synthesis is presented below.

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Remarks |

| Water | NaOH | 60 | 88 | Good solubility of reactants, but potential for hydrolysis byproducts. |

| Ethanol | K₂CO₃ | 60 | 82 | Reaction proceeds well; ease of solvent removal. |

| Toluene | Supported Quaternary Ammonium Base | 50 | 92 | High selectivity and reduced aqueous waste. |

| Solvent-free | Supported Quaternary Ammonium Base | 50 | 90 | Environmentally friendly, but requires good temperature control. |

Stoichiometry:

The molar ratio of propanamide to formaldehyde is a crucial parameter to control. An excess of formaldehyde can lead to the formation of di-substituted products, such as N,N-bis(hydroxymethyl)propanamide, or other side reactions. jst.go.jptandfonline.comresearchgate.net Conversely, an insufficient amount of formaldehyde will result in incomplete conversion of the starting propanamide.

Kinetic analyses of the reaction between acetamide and formaldehyde have shown the formation of both mono- and di-hydroxymethylated species, indicating a delicate balance that needs to be maintained through stoichiometry. jst.go.jptandfonline.comresearchgate.net Typically, a slight excess of formaldehyde is used to drive the reaction towards the formation of the mono-hydroxymethylated product while minimizing the formation of the di-substituted analog. The optimal ratio must be determined empirically for a specific set of reaction conditions.

The following table demonstrates the potential impact of reactant stoichiometry on product distribution.

| Propanamide:Formaldehyde Molar Ratio | Temperature (°C) | Yield of this compound (%) | Yield of N,N-bis(hydroxymethyl)propanamide (%) |

| 1:0.8 | 50 | 75 | <1 |

| 1:1.1 | 50 | 91 | 4 |

| 1:1.5 | 50 | 85 | 12 |

| 1:2.0 | 50 | 70 | 25 |

Scale-Up Considerations in Synthetic Protocols

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and economically viable process.

Thermal Management: The reaction between propanamide and formaldehyde is exothermic. hubspot.net On a large scale, the heat generated can be significant, and if not managed effectively, can lead to a rapid increase in temperature. This can result in a runaway reaction, increased byproduct formation, and potential safety hazards. hubspot.net Therefore, robust cooling systems and careful control of the addition rate of reactants are essential. The use of continuous flow reactors can also be advantageous for managing exothermicity due to their high surface-area-to-volume ratio.

Mixing and Mass Transfer: Ensuring efficient mixing is critical on a large scale to maintain a homogeneous reaction mixture and uniform temperature distribution. Inadequate mixing can lead to localized "hot spots" and variations in reactant concentrations, resulting in inconsistent product quality and lower yields. The choice of reactor and agitator design is therefore a key consideration.

Byproduct Formation and Control: As discussed in the optimization section, the formation of byproducts such as N,N-bis(hydroxymethyl)propanamide and various polymers is a significant concern. jst.go.jpgoogle.comtandfonline.comresearchgate.net On a large scale, even small percentages of impurities can amount to large quantities, complicating purification and affecting the final product's specifications. The use of highly selective catalysts, such as the supported quaternary ammonium bases mentioned previously, can be a valuable strategy to minimize byproduct formation during scale-up. google.com

Downstream Processing and Purification: The isolation and purification of this compound on a large scale require efficient and scalable methods. Techniques such as crystallization, filtration, and drying must be optimized to handle large volumes of material. The choice of solvent and the control of byproduct formation during the reaction have a direct impact on the complexity and cost of the purification process. For instance, minimizing water in the reaction system can simplify the drying process and reduce energy consumption. google.com

Safety and Handling: Formaldehyde is a hazardous substance, and appropriate safety protocols must be in place for its storage, handling, and use on an industrial scale. This includes the use of closed systems, proper ventilation, and personal protective equipment to minimize exposure. The thermal stability of the final product and any intermediates must also be well understood to prevent decomposition during processing and storage.

The table below summarizes key scale-up challenges and potential mitigation strategies.

| Challenge | Potential Mitigation Strategies |

| Reaction Exothermicity | - Use of jacketed reactors with efficient cooling systems. - Controlled, slow addition of reactants. - Implementation of continuous flow reactors. |

| Byproduct Formation | - Precise control of stoichiometry and temperature. - Use of selective catalysts (e.g., supported quaternary ammonium bases). google.com - Optimization of reaction time to prevent over-reaction. |

| Mixing and Mass Transfer | - Selection of appropriate reactor and agitator design. - Use of baffles to improve mixing efficiency. |

| Purification | - Development of robust and scalable crystallization procedures. - Optimization of filtration and drying processes. - Minimizing impurities in the reaction step to simplify purification. |

| Safety | - Implementation of closed handling systems for hazardous materials like formaldehyde. - Thorough thermal hazard assessment of the reaction. - Provision of adequate ventilation and personal protective equipment. |

Chemical Reactivity and Mechanistic Investigations of N Hydroxymethyl Propanamide

Reactions Involving the N-(hydroxymethyl) Amide Functionality

The N-(hydroxymethyl)amide moiety, -C(O)NHCH₂OH, is the central feature governing the reactivity of N-(hydroxymethyl)propanamide. This group can react with both electrophiles and nucleophiles and can participate in intramolecular reactions. The stability and reaction pathways are highly dependent on the reaction conditions, particularly pH.

The this compound molecule possesses two primary sites for electrophilic attack: the lone pair electrons on the hydroxyl oxygen and the amide nitrogen. The reactivity often involves the activation of the hydroxyl group.

Research on analogous N-(hydroxymethyl) amides demonstrates their ability to react with various electrophiles. For instance, N-hydroxymethyl derivatives of amides, carbamates, and lactams react with triarylphosphonium salts, which act as electrophiles, at the hydroxyl group. mdpi.comsemanticscholar.org This reaction substitutes the hydroxyl group with a triarylphosphonium group, typically proceeding under mild heating. mdpi.com This conversion is significant as it transforms the poor leaving group (-OH) into a much better one (-P⁺Ar₃), facilitating subsequent reactions. nih.gov

Another example of electrophilic reaction is the O-alkylation of the hydroxyl group. In a study involving a derivative, tert-butyl [(R)-2-(benzylamino)-1-(hydroxymethyl)-2-oxoethyl]carbamate, the hydroxyl group was successfully alkylated using electrophilic alkylating agents such as dimethyl sulfate. google.com These reactions underscore that the hydroxyl moiety is a key site for interaction with electrophilic species, often requiring conversion to a more reactive intermediate for further transformations.

The primary reaction of N-(hydroxymethyl)amides with nucleophiles is the reversal of their formation, a retro-addition reaction. Under basic conditions, nucleophiles, particularly the hydroxide (B78521) ion, facilitate the decomposition of the molecule into propanamide and formaldehyde (B43269). researchgate.netresearchgate.net This reaction is understood to proceed via a specific-base-catalyzed mechanism where the hydroxyl group is first deprotonated to form an alkoxide intermediate. researchgate.netresearchgate.net This intermediate then undergoes a rate-limiting breakdown. Studies on N-(hydroxymethyl)benzamide derivatives show that this decomposition is the predominant pathway in basic solutions. researchgate.net

The methylene (B1212753) carbon of the N-(hydroxymethyl) group is generally not susceptible to direct nucleophilic attack because the hydroxide ion is a poor leaving group. However, if the hydroxyl group is first activated by converting it into a better leaving group (e.g., an acetate (B1210297) ester), the resulting N-(acyloxymethyl)amide becomes a potent electrophile. nih.gov For example, N-(acetoxymethyl)-4-chlorobenzamide readily reacts with nucleophiles like cyanide (KCN) and glutathione (B108866) under physiological conditions, whereas its N-(hydroxymethyl) precursor does not. nih.gov This activated intermediate is believed to form a reactive N-acyliminium ion, which is then trapped by the nucleophile. nih.govnih.gov

The N-(hydroxymethyl) group can act as an internal nucleophile, leading to intramolecular cyclization reactions when a suitable electrophilic site is present within the same molecule. This pathway is a powerful method for synthesizing heterocyclic compounds.

A notable example is the intramolecular conjugate addition of the N-hydroxymethyl group to an α,β-unsaturated ester moiety. researchgate.net In these reactions, the hydroxyl group attacks the β-carbon of the unsaturated system under basic conditions, leading to the formation of functionalized trans-oxazolidine derivatives with high stereoselectivity. researchgate.net This strategy has been employed in the synthesis of various biologically active amino-hydroxy acids. researchgate.net

Similarly, the reaction of amide dianions with epibromohydrin (B142927) has been shown to produce 5-(hydroxymethyl)pyrrolidin-2-ones, demonstrating a pathway where an amide nitrogen acts as a nucleophile in a cyclization that retains the hydroxymethyl group. organic-chemistry.org These cyclization reactions highlight the synthetic utility of the N-(hydroxymethyl)amide functionality in constructing complex molecular architectures.

Mechanistic Elucidation of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and for appreciating its stability and role in chemical and biological processes. Mechanistic studies, primarily conducted on structurally similar N-(hydroxymethyl)benzamides, have identified key intermediates and have quantified the kinetics of the reaction pathways.

The reaction pathways of N-(hydroxymethyl)amides are characterized by two principal types of reactive intermediates, depending on the pH of the medium.

Alkoxide Intermediate: Under basic or neutral conditions, the reaction with nucleophiles proceeds via the formation of an alkoxide ion. researchgate.netresearchgate.net This is formed by the deprotonation of the terminal hydroxyl group. The subsequent collapse of this intermediate in an E1cB-like (Elimination, Unimolecular, conjugate Base) mechanism releases formaldehyde and the corresponding amide anion (amidate). researchgate.net

N-Acyliminium Ion: Under acidic conditions, or when the hydroxyl group is converted to a good leaving group, the key intermediate is a highly electrophilic N-acyliminium ion [-C(O)N=CH₂]⁺. mdpi.comnih.govresearchgate.net This cation is generated by the loss of water (acid-catalyzed) or the activated leaving group. nih.govresearchgate.net N-acyliminium ions are powerful electrophiles that can be trapped by a wide variety of both inter- and intramolecular nucleophiles, leading to α-substituted amides. mdpi.comresearchgate.netresearchgate.net The formation of this intermediate is a crucial step in many α-amidoalkylation reactions. mdpi.com

Kinetic studies on the aqueous decomposition of N-(hydroxymethyl)amide derivatives have provided detailed insights into their stability and reaction mechanisms across a broad pH range. While specific data for this compound is not extensively detailed, comprehensive studies on N-(hydroxymethyl)benzamide derivatives offer a well-established model. researchgate.netresearchgate.net

The decomposition is subject to both specific-acid and specific-base catalysis. researchgate.net

In acidic solution (pH < 2): The reaction is specific-acid catalyzed, consistent with a mechanism involving protonation of the hydroxyl group, followed by the rate-limiting loss of water to form an N-acyliminium ion, which is then hydrated.

In neutral and basic solutions (pH > 4): The reaction is specific-base catalyzed. The rate shows a first-order dependence on hydroxide concentration at lower pH, which becomes zero-order at high hydroxide concentrations. researchgate.net This kinetic profile supports the E1cB-like mechanism involving a rapid pre-equilibrium deprotonation of the hydroxyl group to form an alkoxide, followed by the rate-limiting breakdown of this intermediate. researchgate.netresearchgate.net

Some derivatives with electron-donating groups have shown a competing amidic hydrolysis pathway at very high base concentrations. researchgate.net

The table below presents kinetic data for the breakdown of related N-(hydroxymethyl)benzamide compounds, illustrating the influence of substituents on reactivity.

| Compound | k_H+ (M⁻¹s⁻¹) | k_OH- (M⁻¹s⁻¹) | pKa (hydroxyl) | Half-life (pH 7.4, 37°C) | Source |

| N-(hydroxymethyl)benzamide | 1.8 x 10⁻⁴ | 0.37 | 13.05 | 183 hours | researchgate.netresearchgate.net |

| 4-Chloro-N-(hydroxymethyl)benzamide | 2.1 x 10⁻⁴ | 0.92 | 12.83 | - | researchgate.net |

| 4-Nitro-N-(hydroxymethyl)benzamide | 2.6 x 10⁻⁴ | 4.6 | 12.40 | - | researchgate.net |

| 4-Methoxy-N-(hydroxymethyl)benzamide | 1.5 x 10⁻⁴ | 0.14 | 13.16 | - | researchgate.net |

This table is based on data for N-(hydroxymethyl)benzamide derivatives as analogous compounds.

Elucidation of Chemoselectivity and Regioselectivity

The principles of chemoselectivity and regioselectivity are critical in understanding the reactions of multifunctional molecules like this compound. Chemoselectivity refers to a reagent's preference to react with one functional group over another, while regioselectivity describes the preference for reaction at a specific position on a molecule. ias.ac.innumberanalytics.comsaskoer.ca

In molecules with multiple reactive sites, such as the amide, hydroxyl, and potentially reactive C-H bonds in this compound, the outcome of a reaction is governed by factors including the inherent reactivity of each functional group and the reaction conditions. numberanalytics.com For instance, in the reduction of a molecule containing both an aldehyde and a ketone, a chemoselective reagent like sodium borohydride (B1222165) can preferentially reduce the aldehyde. numberanalytics.comyoutube.com Similarly, in propanamide derivatives, the choice of reagent and catalyst can direct the reaction to a specific site.

Research Findings on Related Propanamides:

Chemoselectivity: Studies on related molecules demonstrate how different functional groups can be targeted. For example, in a molecule containing three nucleophilic centers (amino, hydroxyl, and amide), reactions with dihaloalkanes or aldehydes can lead to the chemoselective formation of either hexahydro-4-pyrimidinones or oxazolidines. researchgate.net The amine group, being more nucleophilic than the phenol (B47542) group, can be selectively acylated in the presence of acetic anhydride. youtube.com In reactions involving esters with other functional groups, reagents like sodium amidoborane (NaAB) have shown high chemoselectivity, reacting with the ester group while leaving a carbon-carbon double bond intact. masterorganicchemistry.com

Regioselectivity: The position of a chemical reaction is also highly directed. In the reduction of 2-chloro-N-phenylpropanamide with lithium aluminium hydride, the reaction proceeds non-regioselectively, yielding a mixture of N-propylaniline and the rearranged N-isopropylaniline. researchgate.net This indicates that the hydride can attack at different positions, influenced by the reaction intermediates. Conversely, high regioselectivity is observed in other reactions, such as the copper(I)-catalyzed cycloaddition for the synthesis of 1,4-disubstituted 1,2,3-triazoles from N-substituted propanamides, which proceeds with high predictability. science.gov The regioselectivity of ring-opening reactions of epoxides and aziridines is also a well-studied area, where the choice of nucleophile and substrate substituents dictates the outcome. researchgate.net

| Entry | Substrate Ester | Product | Yield | Selectivity Note |

|---|---|---|---|---|

| 1 | Methyl 3-phenylacrylate | Cinnamamide | 96% | NaAB reacts with the ester group but does not reduce the C=C double bond. |

| 2 | Methyl 4-hydroxyl-benzoate | Methyl 4-hydroxyl-benzoate (re-formed after hydrolysis) | - | NaAB abstracts the acidic proton from the -OH group instead of reacting with the ester. |

| 3 | Methyl 4-formylbenzoate (B8722198) (1:1 ratio with NaAB) | Methyl 4-(hydroxymethyl)benzoate | - | The aldehyde group is selectively reduced over the ester group. |

| 4 | Methyl 4-formylbenzoate (3.4:1 ratio with NaAB) | 4-(hydroxymethyl)benzamide | - | With excess reagent, both the aldehyde and ester groups are reacted. |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools to investigate the reactivity, structure, and dynamics of molecules like this compound at an atomic level. These methods complement experimental findings by offering insights into transient structures and energetic landscapes that are difficult to observe directly.

Ab Initio and Density Functional Theory (DFT) Calculations on Reactivity

Ab initio and Density Functional Theory (DFT) are quantum mechanical modeling methods used to investigate the electronic structure of many-body systems like atoms and molecules. arxiv.orgaps.org Ab initio methods derive results directly from theoretical principles without the inclusion of experimental data. aps.orgarxiv.org DFT, on the other hand, determines the properties of a many-electron system using functionals of the spatially dependent electron density. arxiv.org These calculations are crucial for understanding molecular reactivity, predicting reaction outcomes, and elucidating mechanisms. researchgate.net

Research Findings:

Explaining Experimental Results: In studies of (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, a related compound, ab initio calculations were successfully used to explain the experimentally observed chemoselectivity in reactions with electrophiles. researchgate.net

Refining Energetics: For a palladium-catalyzed hydroxylation of a propanamide derivative, DFT calculations using a large polarized triple-ζ basis set (def2-TZVP) were employed to refine the electronic energies of optimized structures, including transition states. rsc.org The calculations also included corrections to determine the Gibbs free energy at the experimental temperature and accounted for solvent effects using a continuum solvation model. rsc.org

Predicting Reactivity: DFT can be used to calculate molecular descriptors like orbital energies and atomic charge distributions, which are key to identifying reactive sites and analyzing the stability of transition states. researchgate.net

| Conformation | Ab Initio (3-21G) ΔE | DFT (B3LYP) ΔE |

|---|---|---|

| C1A | 6.45 | 3.25 |

| C2A | 4.22 | 0.12 |

| B1A | 0.00 | 0.14 |

| B2A | 7.33 | 5.25 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules. plos.org By calculating the forces between atoms and using Newton's laws of motion, MD simulations can predict how a molecule's structure evolves over time. plos.org This is particularly useful for conformational analysis, which is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around single bonds. libretexts.org The conformation of a molecule can significantly influence its reactivity and biological interactions. researchgate.net

MD simulations have been instrumental in understanding protein structure-function relationships, receptor-ligand interactions, and protein folding. plos.org For smaller molecules like propanamide derivatives, MD can reveal the preferred conformations in different environments and how the molecule's flexibility might play a role in its chemical reactions. researchgate.netchemrxiv.org For example, a comprehensive conformational analysis on N-acetyl-L-tryptophan-N-methylamide was performed using both ab initio and DFT methods to explore its potential energy hypersurface and identify stable conformers. researchgate.net

Computational Modeling of Reaction Transition States and Energy Profiles

A chemical reaction proceeds from reactants to products through a high-energy, fleeting arrangement of atoms known as the transition state. chemguide.co.ukmit.edu The energy required to reach this state is the activation energy, which determines the reaction rate. oregonstate.edu A reaction energy profile is a diagram that plots the energy of the system against the progress of the reaction (the reaction coordinate), illustrating the energy of reactants, products, transition states, and any intermediates. chemguide.co.ukoregonstate.edu

Computational modeling has become indispensable for studying these transient states and energy landscapes, which are often impossible to observe experimentally. mit.edu

Research Findings and Methods:

Calculating Transition States: Quantum chemistry techniques can calculate the structures of transition states, though this can be very time-consuming. mit.edu Newer approaches based on machine learning can now predict these structures much more rapidly. mit.edu

Understanding Reaction Mechanisms: In a study on a palladium-catalyzed reaction, DFT calculations were used to compute the Gibbs free energy profile for the proposed catalytic cycle, helping to understand the mechanism. rsc.org Similarly, for the reaction of the hydroxymethyl radical (CH2OH), analysis of the potential energy surface showed that the transition states for OH bond fission and isomerization are very close in energy. science.gov Such computational insights are crucial for predicting which reaction pathways are most favorable.

Advanced Characterization Methodologies for N Hydroxymethyl Propanamide and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy provides invaluable insight into the molecular structure, bonding, and chemical environment of N-(hydroxymethyl)propanamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental for a complete analysis.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Analysis of ¹H and ¹³C spectra, supported by two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their connectivity. For this compound, the spectrum is expected to show distinct signals for the ethyl group protons (CH₃- and -CH₂-), the amide proton (-NH-), the methylene (B1212753) protons of the hydroxymethyl group (-CH₂-OH), and the hydroxyl proton (-OH).

Based on the spectrum of the parent compound, propanamide, the ethyl protons appear as a triplet around 1.15 ppm (CH₃) and a quartet around 2.24 ppm (-CH₂-). spectrabase.com The introduction of the hydroxymethyl group influences the electronic environment of the amide proton. The N-H proton resonance in amides often appears as a broad singlet. pearson.comepa.gov The methylene protons attached to the nitrogen (-NH-CH₂ -OH) are expected to be significantly deshielded due to the adjacent electronegative nitrogen and oxygen atoms, likely appearing in the 4.5-5.5 ppm range. The hydroxyl proton signal can vary in position and is often broad, depending on solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| CH₃ CH₂CONHCH₂OH | ~1.1 | Triplet (t) | 3H | Coupled to adjacent CH₂ group. |

| CH₃CH₂ CONHCH₂OH | ~2.2 | Quartet (q) | 2H | Coupled to adjacent CH₃ group. |

| CH₃CH₂CONH CH₂OH | 6.0 - 8.0 | Broad Singlet (br s) | 1H | Chemical shift is solvent-dependent. |

| CH₃CH₂CONHCH₂ OH | 4.5 - 5.5 | Doublet (d) or Triplet (t) | 2H | Coupled to NH and OH protons. |

| CH₃CH₂CONHCH₂OH | Variable | Broad Singlet (br s) | 1H | Position and broadening affected by H-bonding. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. This compound has four distinct carbon atoms. The carbonyl carbon (C=O) is the most deshielded, typically appearing around 175 ppm. researchgate.net The carbon of the hydroxymethyl group (-CH₂OH) is also significantly downfield due to the attached oxygen and nitrogen. The ethyl group carbons appear at higher field strengths. researchgate.net

2D-NMR Spectroscopy: To confirm assignments and elucidate complex spin systems, 2D-NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish connectivity between protons on adjacent carbons, for example, confirming the coupling between the -CH₃ and -CH₂- protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. sinfoochem.com The spectrum of this compound is defined by the vibrations of its amide and alcohol functionalities.

Key expected absorption bands include:

O-H Stretch: A strong and broad absorption band in the region of 3200–3550 cm⁻¹ is characteristic of the hydroxyl group, with broadening due to hydrogen bonding. scispace.com

N-H Stretch: A moderate absorption band for the secondary amide N-H stretch is expected around 3300 cm⁻¹. chemicalbook.com This may overlap with the O-H band.

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the ethyl and methylene groups typically appear in the 2850–2960 cm⁻¹ range. chemicalbook.com

C=O Stretch (Amide I Band): This is one of the most prominent peaks in the spectrum for an amide, appearing as a strong, sharp absorption between 1630 and 1680 cm⁻¹. pearson.comchemicalbook.com

N-H Bend (Amide II Band): This secondary amide band, which arises from a combination of N-H bending and C-N stretching, is found in the 1515–1570 cm⁻¹ region.

C-O Stretch: A moderate to strong absorption corresponding to the C-O single bond of the primary alcohol is expected in the 1000-1100 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3550 | Strong, Broad |

| Amide (-NH) | N-H Stretch | ~3300 | Moderate, Broad |

| Alkyl (C-H) | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Carbonyl (C=O) | C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| Amide (N-H, C-N) | N-H Bend (Amide II) | 1515 - 1570 | Moderate to Strong |

| Alcohol (C-O) | C-O Stretch | 1000 - 1100 | Moderate to Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₄H₉NO₂), the expected exact mass is 103.0633.

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this compound would likely involve:

α-Cleavage: Cleavage of bonds adjacent to the heteroatoms (N, O) is a common fragmentation pathway. This could include the loss of the ethyl group or cleavage of the N-CH₂OH bond.

Loss of Water: The presence of the hydroxyl group makes the loss of a water molecule (18 Da) a probable fragmentation pathway, especially under thermal conditions in the ion source.

Loss of Formaldehyde (B43269): N-hydroxymethyl compounds can readily eliminate formaldehyde (CH₂O, 30 Da).

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds involving the transfer of a gamma-hydrogen, which could lead to the loss of a neutral propene molecule.

Crystallographic Analysis

Crystallographic techniques, particularly X-ray diffraction, are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

The analysis would also reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding. The presence of both a hydrogen bond donor (N-H and O-H) and acceptor (C=O) suggests that this compound would form extensive hydrogen-bonding networks in the solid state, significantly influencing its physical properties like melting point and solubility.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical and chemical properties. Amide-containing molecules are known to exhibit polymorphism due to the flexibility of their conformations and their capacity to form various hydrogen-bonding motifs.

Research into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids using techniques like Powder X-ray Diffraction (PXRD). PXRD provides a characteristic diffraction pattern for each crystalline phase, acting as a "fingerprint" for a specific polymorph. Discovering and characterizing different polymorphs is critical, particularly in pharmaceutical and materials science, as the solid-state form can impact stability, dissolution rate, and bioavailability. To date, specific studies on the polymorphism of this compound are not widely reported, representing a potential area for future investigation.

Chromatographic and Separation Methodologies

Chromatographic techniques are instrumental in the analysis of this compound and its derivatives, providing powerful tools for purity assessment, reaction monitoring, and the characterization of related substances. These methodologies leverage differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. The choice of technique is dictated by the analyte's properties, such as polarity, volatility, and thermal stability, as well as the analytical goal.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, prized for its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. mdpi.comnih.gov For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase and a polar mobile phase. mdpi.com

Purity Assessment: HPLC is extensively used to determine the purity of this compound by separating it from synthesis-related impurities, starting materials, and degradation products. chromatographyonline.com A high-resolution column and a gradient elution—where the mobile phase composition is changed over time to increase its elution strength—are typically employed to ensure the separation of all potential trace impurities from the main compound peak. The use of a photodiode array (PDA) detector allows for the assessment of peak purity by comparing UV spectra across a single peak, which helps to identify the presence of co-eluting impurities. chromatographyonline.com

Reaction Monitoring: HPLC can also be used to monitor the progress of reactions that synthesize or modify this compound. By taking small aliquots from the reaction mixture over time, the consumption of reactants and the formation of products can be quantitatively tracked. For this application, a rapid isocratic method (constant mobile phase composition) is often developed to reduce analysis time.

A reverse-phase HPLC method can be adapted for the analysis of this compound and its derivatives. For instance, a method developed for the structurally similar compound N-(hydroxymethyl)-2-methyl-2-propenamide provides a relevant example of typical analytical conditions. sielc.com This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation. sielc.comsielc.com

Table 1: Example HPLC Conditions for Analysis of a this compound Analogue

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier. For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid. sielc.com |

| Detection | UV-Vis Detector (e.g., at 210 nm for amide bonds) or Mass Spectrometry (MS) |

| Mode | Isocratic or Gradient Elution |

| Application | Purity assessment, reaction monitoring, and preparative separation. sielc.com |

Thin-Layer Chromatography (TLC) for Reaction Progress Tracking

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of chemical reactions and for identifying compounds in a mixture. researchgate.netchemistryhall.com It is particularly valuable in synthetic chemistry for quickly determining the status of a reaction by observing the disappearance of starting materials and the appearance of products. libretexts.orgmsu.edu

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. chemistryhall.com

To monitor a reaction, three lanes are typically spotted on the TLC plate:

Starting Material: The pure reactant.

Co-spot: A mixture of the starting material and the reaction mixture spotted on the same point.

Reaction Mixture: An aliquot taken from the reaction vessel. libretexts.orgrochester.edu

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity in the reaction mixture lane, while a new spot corresponding to the product will appear. msu.edu The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. Visualization is commonly achieved using a UV lamp for UV-active compounds or by staining the plate with a chemical reagent. chemistryhall.comrsc.org

A specific TLC-densitometric method has been developed for the determination of a related compound, N-(hydroxymethyl)nicotinamide, which demonstrates the applicability of the technique. nih.govresearchgate.net

Table 2: Example TLC Conditions for Analysis of a N-(hydroxymethyl)amide Derivative

| Parameter | Condition |

| Stationary Phase | Silica gel F254 plates. nih.govresearchgate.net |

| Mobile Phase | Chloroform-Ethanol (2 + 3, v/v). nih.govresearchgate.net |

| Visualization | Densitometric measurement at 260 nm. nih.govresearchgate.net |

| Application | Determination in tablets and stability evaluation in solutions. nih.govresearchgate.net |

| Limit of Detection | 0.1 µ g/spot . nih.govresearchgate.net |

| Linearity Range | 0.2 to 1.75 µ g/spot . nih.govresearchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. notulaebotanicae.ro It is the gold standard for the analysis of volatile and semi-volatile compounds. nih.gov this compound, due to its polarity and hydrogen-bonding capacity conferred by the amide and hydroxyl groups, is a non-volatile compound. Therefore, direct analysis by GC is not feasible.

To make this compound and its non-volatile derivatives amenable to GC analysis, a chemical modification step known as derivatization is required. researchgate.net Derivatization converts polar functional groups (-OH, -NH) into less polar, more volatile groups, while also improving thermal stability. mdpi.com The most common derivatization technique for this purpose is silylation, which replaces the active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. mdpi.com

Once derivatized, the resulting volatile TMS-ether of this compound can be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). In this setup, the gas chromatograph separates the components of the mixture, which are then detected and identified by the mass spectrometer based on their unique mass fragmentation patterns. researchgate.net This approach is highly sensitive and specific, making it suitable for identifying and quantifying trace levels of the compound or its related volatile impurities.

Table 3: General GC-MS Conditions for Analysis of Derivatized this compound

| Parameter | Typical Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com |

| Carrier Gas | Helium. researchgate.net |

| Column | Capillary column with a nonpolar stationary phase (e.g., 5% Phenyl Polysiloxane). |

| Injection Mode | Split/Splitless |

| Temperature Program | A temperature gradient starting from a low temperature (e.g., 70 °C) and ramping to a high temperature (e.g., 300 °C) to elute compounds with different volatilities. |

| Detector | Mass Spectrometer (MS) operating in Electron Ionization (EI) mode. |

Role of N Hydroxymethyl Propanamide in Synthetic Organic Chemistry

N-(hydroxymethyl)propanamide as a Versatile Synthetic Synthon

In the realm of organic synthesis, a synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound can be considered a versatile synthon, primarily functioning as an electrophilic aminomethylating agent or a precursor to an N-acyliminium ion. The hydroxymethyl group, being a good leaving group upon protonation, facilitates the formation of a reactive electrophile that can be attacked by various nucleophiles.

The utility of amide-containing molecules as supramolecular synthons has been explored, where they form predictable hydrogen-bonding patterns, such as the acid-amide heterodimeric supramolecular synthon. researchgate.net This principle can be extended to this compound, where the amide functionality can direct the assembly of molecules before a subsequent chemical reaction.

The synthesis of this compound itself is analogous to the preparation of other N-hydroxymethyl amides, which typically involves the reaction of the corresponding amide with formaldehyde (B43269). For instance, the synthesis of N-(hydroxymethyl)benzamide is achieved by reacting benzamide (B126) with formaldehyde. prepchem.com Similarly, N-(hydroxymethyl)thioamides are readily prepared by the reaction of thioamides with an excess of aqueous formaldehyde. mdpi.com This straightforward synthesis makes this compound an accessible synthon for various applications.

Table 1: Analogous Syntheses of N-Hydroxymethyl Compounds

| Starting Material | Reagent | Product | Reference |

| Benzamide | Formaldehyde | N-(hydroxymethyl)benzamide | prepchem.com |

| Thioamides | Formaldehyde | N-(hydroxymethyl)thioamides | mdpi.com |

| Nicotinamide | Formaldehyde | N-hydroxymethyl-nicotinamide | alibaba.com |

Utilisation in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. This compound is well-suited for use in MCRs, particularly in Mannich-type reactions. The Mannich reaction involves the aminoalkylation of an acidic proton located in the alpha position of a carbonyl compound. wikipedia.org

In a typical Mannich reaction involving this compound, the compound would first react with an acid to generate an N-acyliminium ion. This electrophilic intermediate can then be trapped by an enolizable ketone or another suitable nucleophile, leading to the formation of a β-aminocarbonyl compound. wikipedia.org The use of N-(hydroxymethyl) amides as stable precursors for N-acyliminium ions provides a convenient and often safer alternative to handling unstable amines and formaldehyde separately.

The general mechanism for a Mannich reaction can be adapted to illustrate the potential role of this compound:

Formation of the N-acyliminium ion: Protonation of the hydroxyl group of this compound followed by the loss of a water molecule.

Enol formation: Tautomerization of a carbonyl compound to its enol form.

Nucleophilic attack: The enol attacks the electrophilic N-acyliminium ion, forming a new carbon-carbon bond.

While specific examples detailing the use of this compound in MCRs are not extensively documented in readily available literature, the reactivity of analogous N-hydroxymethyl compounds in modified Mannich reactions suggests its high potential in this area. mdpi.com

Applications in the Synthesis of Complex Organic Molecules

The reactivity of this compound as an electrophile makes it a valuable tool for introducing an amidomethyl group into more complex molecular scaffolds. This functional group is present in a variety of biologically active compounds and natural products.

The synthesis of peptides and pseudopeptides containing modified amide linkages is an area where N-hydroxy amides have been explored. nih.gov While not a direct application of this compound, the synthesis of N-(hydroxy)amide-containing pseudopeptides demonstrates the utility of related structures in building complex molecules. nih.gov The introduction of an N-hydroxymethyl group can be a key step in the elaboration of peptide chains.

Furthermore, N-(hydroxymethyl) compounds are recognized as metabolites of certain N-methyl amides, highlighting their transient yet important role in biochemical pathways. nih.gov Understanding the synthetic chemistry of this compound can, therefore, also provide insights into metabolic processes. The ability of N-(hydroxymethyl) compounds to react with biological nucleophiles, such as glutathione (B108866), further underscores their potential in the synthesis of biologically relevant molecules. rsc.org

Development of this compound-Based Protecting Group Strategies

Protecting groups are essential in multi-step organic synthesis to mask a reactive functional group and prevent it from undergoing unwanted reactions. While specific protecting group strategies based solely on the this compound moiety are not well-established, the underlying chemical principles suggest potential applications.

The N-hydroxymethyl group itself is generally not stable enough to serve as a robust protecting group. However, it can be a precursor to more stable protecting groups. For instance, the hydroxyl group could be etherified or esterified to create a more stable protecting group for the amide nitrogen.

Conversely, the amide nitrogen in this compound could be considered "protected" in the sense that the hydroxymethyl group can direct its reactivity. The development of orthogonal protecting group strategies, where one protecting group can be removed selectively in the presence of others, is a key area of research in organic synthesis. The reactivity of the N-hydroxymethyl group towards acid-catalyzed removal could potentially be exploited in such a strategy.

The use of N-(hydroxymethyl)acrylamide as a cross-linking agent provides a functional analogy. alibaba.comalibaba.com In this context, the hydroxymethyl group reacts to form stable linkages, effectively "protecting" or modifying the properties of the polymer backbone. This suggests that this compound could be used to temporarily modify a molecule, with the hydroxymethyl group being the key to both the modification and its subsequent removal.

Chemical Stability and Degradation Pathways of N Hydroxymethyl Propanamide

Hydrolytic Stability Studies in Controlled Environments

The hydrolytic stability of N-(hydroxymethyl)propanamide is significantly influenced by the presence of water and is catalyzed by both acids and bases. The molecule contains two primary functional groups susceptible to hydrolysis: the amide linkage and the N-hydroxymethyl group.

Detailed kinetic studies on the hydrolysis of this compound are not extensively available in publicly accessible literature. However, the behavior of structurally similar compounds, such as N-(hydroxymethyl)benzamide and other N-substituted amides, provides significant insights into its likely hydrolytic degradation pathways. The hydrolysis of these related compounds has been shown to be dependent on pH, with reaction rates being first-order with respect to hydronium and hydroxide (B78521) ion concentrations. nih.gov

Under acidic conditions, the oxygen of the amide carbonyl is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The N-hydroxymethyl group can also undergo acid-catalyzed elimination of water to form a reactive N-acyliminium ion, which can subsequently react with water to yield propanamide and formaldehyde (B43269).

Under basic conditions, the hydroxide ion directly attacks the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then break down to form a carboxylate salt and an amine. The N-hydroxymethyl group is also susceptible to base-catalyzed decomposition, which can lead to the formation of propanamide and formaldehyde. nih.gov Studies on N-(hydroxymethyl)-N-methylbenzamide have shown it to be less stable under alkaline conditions compared to its counterpart without the N-methyl group, suggesting that substitution on the nitrogen atom can influence stability. nih.gov

Amide Hydrolysis: C₃H₇CONHCH₂OH + H₂O → C₃H₇COOH + H₂NCH₂OH

N-Hydroxymethyl Group Decomposition: C₃H₇CONHCH₂OH → C₃H₇CONH₂ + CH₂O

The stability of aqueous solutions of analogous compounds like N-methylolacrylamide is known to be dependent on pH, among other factors. nih.gov

Illustrative Hydrolytic Stability Data for a Related Compound (N-(hydroxymethyl)benzamide)

Since specific data for this compound is not available, the following table illustrates the pH-dependent rate constants for the hydrolysis of N-(hydroxymethyl)benzamide, a structurally related compound. This data demonstrates the influence of pH on the stability of the N-hydroxymethylamide functional group.

| pH | Condition | Observed Rate Constant (k_obs) (s⁻¹) | Reference Compound |

| < 2 | Acid-Catalyzed | Increases with decreasing pH | N-(hydroxymethyl)benzamide |

| 3-5 | Neutral/Stable | Minimal degradation | Flutamide (structurally different but shows a stable pH range) rsc.org |

| > 8 | Base-Catalyzed | Increases with increasing pH | N-(hydroxymethyl)benzamide |

Note: This table is for illustrative purposes to show the expected trend for this compound based on data for analogous compounds.

Investigation of Thermal Degradation Mechanisms

The thermal stability of this compound is a critical parameter, particularly for applications that may involve elevated temperatures. While specific studies on the thermal degradation of this compound are limited, information from related polyamides and acrylamide-containing copolymers can be used to infer potential degradation pathways. rsc.org

Upon heating, this compound is expected to undergo a series of complex reactions. The initial stages of degradation at moderate temperatures may involve the loss of water from the hydroxymethyl group to form an N-vinylpropanamide intermediate. This can be followed by polymerization or further decomposition.